Cas no 2386293-45-2 ((2,4-Dibromo-5-methoxyphenyl)methanol)
(2,4-Dibromo-5-methoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2,4-Dibromo-5-methoxyphenyl)methanol
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- MDL: MFCD32707150
- Inchi: 1S/C8H8Br2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3
- InChI Key: ZCOIBWOGBFIAKS-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1CO)OC)Br
Computed Properties
- Exact Mass: 295.88706g/mol
- Monoisotopic Mass: 293.88910g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.5
(2,4-Dibromo-5-methoxyphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB567436-250 mg |
(2,4-Dibromo-5-methoxyphenyl)methanol; . |
2386293-45-2 | 250mg |
€445.90 | 2023-06-14 | ||
| abcr | AB567436-500 mg |
(2,4-Dibromo-5-methoxyphenyl)methanol; . |
2386293-45-2 | 500mg |
€756.00 | 2023-06-14 | ||
| abcr | AB567436-250mg |
(2,4-Dibromo-5-methoxyphenyl)methanol; . |
2386293-45-2 | 250mg |
€461.20 | 2025-03-19 | ||
| abcr | AB567436-500mg |
(2,4-Dibromo-5-methoxyphenyl)methanol; . |
2386293-45-2 | 500mg |
€634.90 | 2025-03-19 | ||
| Aaron | AR021Q47-250mg |
(2,4-Dibromo-5-methoxyphenyl)methanol |
2386293-45-2 | 95% | 250mg |
$643.00 | 2025-02-12 | |
| Aaron | AR021Q47-500mg |
(2,4-Dibromo-5-methoxyphenyl)methanol |
2386293-45-2 | 95% | 500mg |
$730.00 | 2025-02-12 | |
| abcr | AB567436-1g |
(2,4-Dibromo-5-methoxyphenyl)methanol; . |
2386293-45-2 | 1g |
€868.50 | 2025-03-19 |
(2,4-Dibromo-5-methoxyphenyl)methanol Suppliers
(2,4-Dibromo-5-methoxyphenyl)methanol Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on (2,4-Dibromo-5-methoxyphenyl)methanol
Introduction to (2,4-Dibromo-5-methoxyphenyl)methanol (CAS No. 2386293-45-2)
(2,4-Dibromo-5-methoxyphenyl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 2386293-45-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of brominated aromatic alcohols, characterized by its unique structural and functional properties. The presence of both bromine and methoxy substituents on a phenyl ring endows it with distinct reactivity and potential applications in synthetic chemistry and drug development.
The molecular structure of (2,4-Dibromo-5-methoxyphenyl)methanol consists of a benzene ring substituted with two bromine atoms at the 2- and 4-positions, and a methoxy group at the 5-position. This arrangement creates a highly reactive system, making it a valuable intermediate in various chemical transformations. The compound's ability to participate in nucleophilic substitution reactions, cross-coupling reactions, and other organic transformations has made it a focus of interest in synthetic methodologies.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). (2,4-Dibromo-5-methoxyphenyl)methanol is no exception, as it serves as a versatile building block for constructing more complex molecules. Its incorporation into drug candidates can enhance binding affinity, metabolic stability, and overall pharmacological activity.
One of the most compelling aspects of (2,4-Dibromo-5-methoxyphenyl)methanol is its utility in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic applications. For instance, studies have explored its use in creating derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The bromine atoms provide handles for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing biaryl structures found in many drugs.
The methoxy group at the 5-position adds another layer of reactivity, enabling oxidation to form< strong> (2,4-Dibromo-5-methoxyphenyl)aldehyde or< strong> (2,4-Dibromo-5-methoxyphenyl)carboxylic acid, which are important intermediates in medicinal chemistry. These derivatives can be further modified to produce amides, esters, or other functional groups crucial for drug design.
Recent advancements in computational chemistry have also highlighted the significance of (2,4-Dibromo-5-methoxyphenyl)methanol as a scaffold for drug discovery. Molecular modeling studies have demonstrated its potential to interact with biological targets through hydrogen bonding and hydrophobic interactions. This has spurred interest in designing analogs with optimized pharmacokinetic profiles and improved target specificity.
The synthesis of< strong> (2,4-Dibromo-5-methoxyphenyl)methanol itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches involve bromination and methylation of pre-existing aromatic compounds, while more modern techniques employ transition metal catalysis for selective functionalization. These synthetic strategies not only highlight the compound's versatility but also contribute to the broader field of organic synthesis.
In conclusion,< strong>(2,4-Dibromo-5-methoxyphenyl)methanol (CAS No. 2386293-45-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an invaluable intermediate for constructing complex molecules with therapeutic relevance. As research continues to uncover new synthetic routes and applications, this compound is poised to play an even greater role in the development of novel drugs and materials.
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